molecular formula C14H21NO2 B7894378 5-Ethyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline

5-Ethyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline

Cat. No.: B7894378
M. Wt: 235.32 g/mol
InChI Key: RFFRKBPWQUAWEQ-UHFFFAOYSA-N
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Description

5-Ethyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline is an organic compound that features both an aniline and a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline typically involves the reaction of 5-ethyl-2-hydroxyaniline with tetrahydro-2H-pyran-4-carbaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include methanesulfonic acid and sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as bromine and nitric acid are used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated and nitrated aromatic compounds.

Scientific Research Applications

5-Ethyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation, but its structural features suggest it can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

    5-Ethyl-2-methoxyaniline: Lacks the tetrahydropyran moiety, resulting in different chemical and biological properties.

    2-((Tetrahydro-2H-pyran-4-yl)methoxy)aniline: Lacks the ethyl group, which may affect its reactivity and interactions.

    5-Ethyl-2-((tetrahydro-2H-pyran-2-yl)methoxy)aniline: Similar structure but with a different position of the tetrahydropyran ring, leading to variations in its chemical behavior.

Uniqueness

5-Ethyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline is unique due to the presence of both the ethyl group and the tetrahydropyran moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-ethyl-2-(oxan-4-ylmethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-2-11-3-4-14(13(15)9-11)17-10-12-5-7-16-8-6-12/h3-4,9,12H,2,5-8,10,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFRKBPWQUAWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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